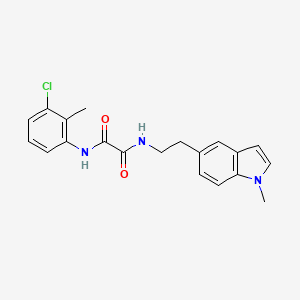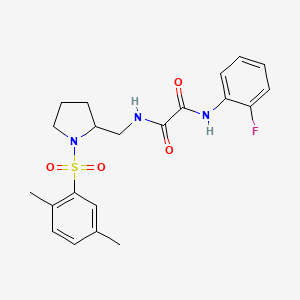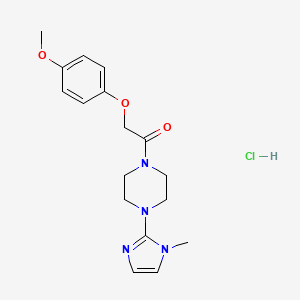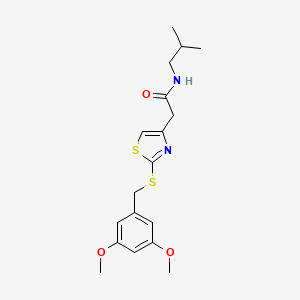![molecular formula C17H11BrClN5 B2494067 N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-76-3](/img/structure/B2494067.png)
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, including compounds similar to N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, often involves multiple steps starting from simple precursors. An example includes the synthesis of 6-aryl-3-cyano-5-alkylamino/arylamino-1-p-tolyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones via iminophosphorane-mediated annulation, demonstrating the complexity and efficiency of methods used to create such compounds (Wu et al., 2010).
Molecular Structure Analysis
Molecular structure analysis, including X-ray diffraction studies, provides detailed insights into the arrangement of atoms within the compound. For example, compounds within the pyrazolo[3,4-d]pyrimidine family have been studied to determine their crystal structures, highlighting the importance of hydrogen bonding in stabilizing their molecular configuration (Trilleras et al., 2008).
Chemical Reactions and Properties
Pyrazolo[3,4-d]pyrimidines undergo various chemical reactions, contributing to their broad spectrum of biological activities. The reaction pathways include nucleophilic substitutions, annulations, and cyclizations, which are critical for introducing functional groups that affect their chemical behavior and biological activities.
Physical Properties Analysis
The physical properties of N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, such as solubility, melting point, and crystalline structure, are essential for understanding its behavior in different environments. These properties are determined using techniques like X-ray crystallography and spectroscopy, providing insights into the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including reactivity towards different reagents, stability under various conditions, and the ability to undergo specific transformations, are fundamental for the application of these compounds in medicinal chemistry. Studies have shown that pyrazolo[3,4-d]pyrimidines exhibit a range of activities, from antibacterial to antitumor, depending on their chemical structure and substitutions (Beyzaei et al., 2017).
Scientific Research Applications
Adenosine Receptor Affinity
- Pyrazolo[3,4-d]pyrimidines, which include the compound , exhibit affinity for A1 adenosine receptors. Research has explored the synthesis of analogues with different substituents, showing that certain groups can enhance receptor affinity. This is particularly relevant in the development of drugs targeting adenosine receptors, which play a role in cardiovascular, neurological, and immunological functions (Harden, Quinn, & Scammells, 1991).
Antimicrobial Applications
- Pyrazolo[3,4-d]pyrimidine derivatives have been incorporated into materials like polyurethane varnish and printing ink paste for antimicrobial surface coating. Such coatings have shown significant antimicrobial effects, suggesting potential applications in healthcare and industry to reduce microbial contamination (El‐Wahab et al., 2015).
Herbicidal Activity
- Certain pyrazolo[3,4-d]pyrimidine derivatives have demonstrated herbicidal activity. These compounds can inhibit the growth of certain plants, such as Brassica napus and Echinochloa crusgalli, suggesting potential applications in agriculture for weed control (Luo, Zhao, Zheng, & Wang, 2017).
Antiviral Properties
- Research on pyrazolo[3,4-d]pyrimidine derivatives has also identified compounds with promising antiviral activities. These compounds, tested against viruses like herpes simplex virus, show potential for development into antiviral medications (Tantawy, Nasr, El-Sayed, & Tawfik, 2012).
Anticancer and Anti-inflammatory Applications
- Pyrazolo[3,4-d]pyrimidines have been explored for their anticancer properties. Some derivatives show cytotoxic effects against cancer cell lines, suggesting their potential as anticancer agents. Additionally, their anti-inflammatory properties have been studied, with certain derivatives exhibiting activity comparable to standard drugs like indomethacin, but with minimal ulcerogenic effects (Rahmouni et al., 2016).
Future Directions
Future research on this compound could potentially explore its synthesis, its physical and chemical properties, and its potential biological activities. It could also be interesting to study its potential uses in medicinal chemistry, given the biological activities that have been reported for other pyrazolo[3,4-d]pyrimidine derivatives .
properties
IUPAC Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrClN5/c18-11-4-6-13(7-5-11)23-16-15-9-22-24(17(15)21-10-20-16)14-3-1-2-12(19)8-14/h1-10H,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTHMZLFMEDZDFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C3=NC=NC(=C3C=N2)NC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrClN5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromophenyl)-1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![methyl 2-(benzo[d]thiazole-2-carboxamido)-3-carbamoyl-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2493994.png)


![3-Bromo-6,7-dihydro-4H-pyrazolo[5,1-C][1,4]oxazine](/img/structure/B2493997.png)
![1H-pyrazolo[3,4-b]pyridin-4-ol](/img/structure/B2493998.png)
![2-((difluoromethyl)sulfonyl)-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2494000.png)
![4-[(4-Bromophenyl)methyl]oxan-4-amine hydrochloride](/img/structure/B2494001.png)

![2-[4-(2-chlorobenzoyl)-3,4-dihydro-2H-1,4-benzoxazin-3-yl]acetic acid](/img/structure/B2494003.png)
![1-[4-(5-Fluoropyrimidin-2-yl)oxypiperidin-1-yl]propan-1-one](/img/structure/B2494005.png)
![(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)(4-(4-(3-methoxyphenyl)piperazin-1-yl)piperidin-1-yl)methanone](/img/structure/B2494006.png)